

discovery and history of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile

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Compound of Interest

Compound Name: 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile

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An In-Depth Technical Guide to the Discovery and History of **2,3-Dihydro-1,4-benzodioxine-6-carbonitrile**

Abstract

This technical guide provides a comprehensive overview of **2,3-Dihydro-1,4-benzodioxine-6-carbonitrile**, a key heterocyclic building block in modern medicinal chemistry. While the specific discovery of this nitrile is embedded within the broader development of its chemical class, its importance is intrinsically linked to the 1,4-benzodioxane scaffold—a "privileged structure" renowned for its presence in numerous natural products and synthetic pharmaceuticals.^{[1][2]} This document traces the historical context of the benzodioxane ring system, details and compares various synthetic pathways to the 6-carbonitrile derivative, outlines its physicochemical properties, and explores its application as a pivotal intermediate in the synthesis of complex, biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deep, practical understanding of this versatile compound.

PART 1: The 1,4-Benzodioxane Scaffold: A Privileged Structure in Medicinal Chemistry

The story of **2,3-Dihydro-1,4-benzodioxine-6-carbonitrile** begins not with the nitrile itself, but with the foundational ring system from which it is derived. The 1,4-benzodioxane scaffold, a

fusion of a benzene ring and a 1,4-dioxane ring, was first synthesized in the late 19th century. [3] German chemist Daniel Vorländer is credited with the original synthesis of the parent compound, 2,3-dihydro-1,4-benzodioxine.[4] For decades, it remained a chemical curiosity. However, over the last fifty years, it has gained immense popularity among medicinal chemists. [3]

The scaffold's "privileged" status stems from its unique combination of properties:

- Structural Rigidity and Conformation: The non-planar dioxane ring fused to the planar aromatic ring provides a defined three-dimensional shape that can effectively orient substituents for optimal interaction with biological targets like enzymes and receptors.[3]
- Metabolic Stability: The ether linkages are generally robust to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.
- Synthetic Tractability: As this guide will detail, the scaffold is readily accessible through reliable synthetic methods, allowing for extensive derivatization at multiple positions on both the aromatic and dioxane rings.

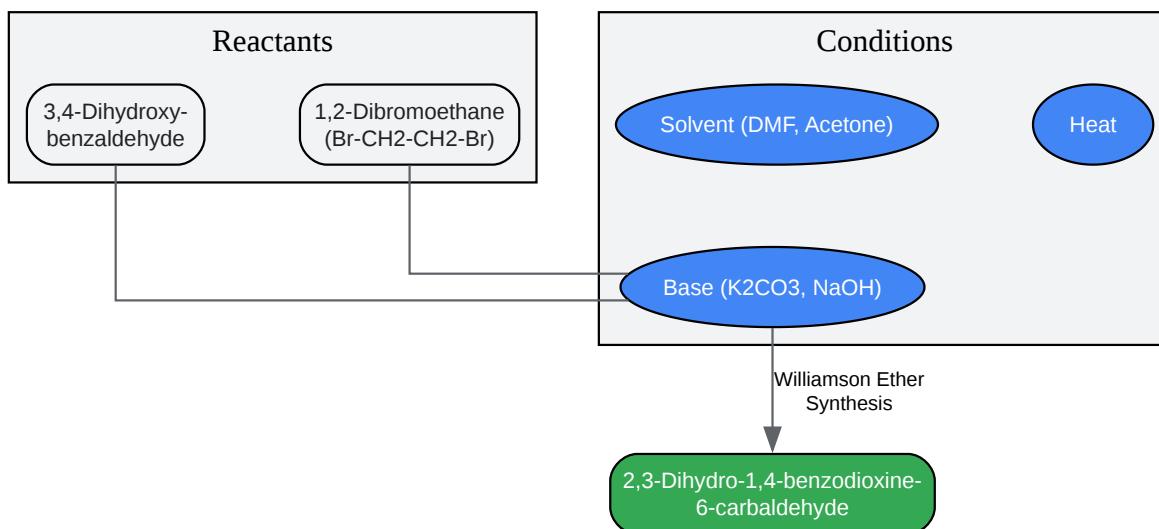
This combination of features has led to the incorporation of the 1,4-benzodioxane moiety into a wide array of biologically active compounds, from natural products like the hepatoprotective flavonolignan Silybin to synthetic pharmaceuticals targeting α -adrenoceptors, serotonin receptors, and PARP1 for cancer therapy.[5][6][7] The 6-carbonitrile derivative is a particularly valuable intermediate, as the nitrile group is a versatile functional handle that can be readily converted into amines, amides, carboxylic acids, or tetrazoles, providing access to a vast chemical space for drug discovery.

PART 2: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile

The synthesis of the target nitrile can be approached from several strategic directions, typically starting with the formation of the core benzodioxane ring system followed by the introduction or modification of the functional group at the 6-position.

Core Synthesis: The Williamson Etherification Approach

The most fundamental and widely adopted method for constructing the 1,4-benzodioxane ring is a variation of the Williamson ether synthesis. This involves the reaction of a catechol derivative with a 1,2-dielectrophile, typically 1,2-dibromoethane or 1,2-dichloroethane, under basic conditions. The choice of the catechol precursor dictates the initial substitution pattern on the aromatic ring. For the synthesis of the 6-carbonitrile, a logical starting point is a catechol bearing a precursor to the nitrile at the 4-position (which becomes the 6-position in the benzodioxane).

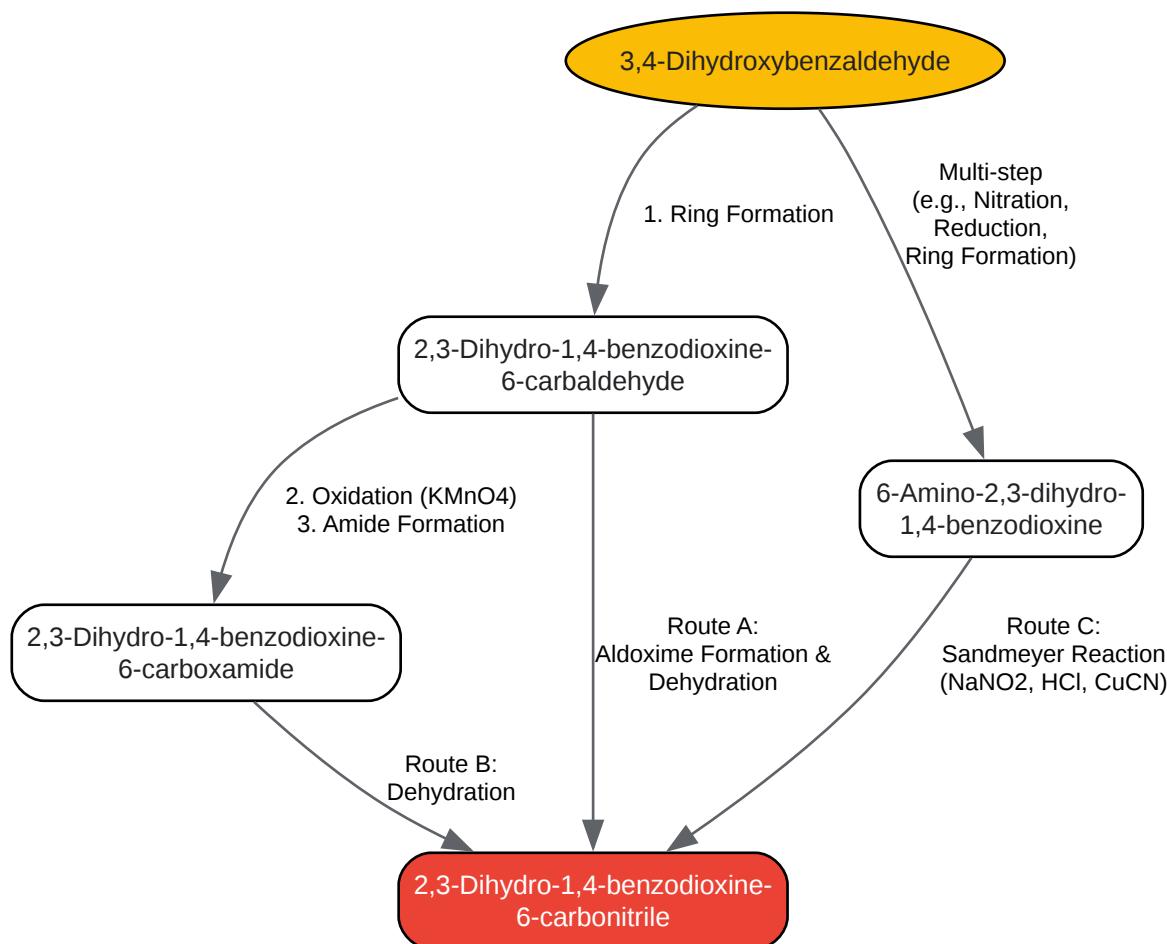


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Caption: General synthesis of the 1,4-benzodioxane core.

Introduction of the Cyano Group: A Comparative Analysis

Once the benzodioxane core with a suitable functional group at the 6-position is established (e.g., 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde), the nitrile can be introduced via several reliable methods. Below we analyze three common, field-proven routes.



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Caption: Divergent synthetic pathways to the target nitrile.

Route A: From the 6-Carbaldehyde via Aldoxime Dehydration

This is a classic and highly reliable two-step, one-pot transformation. The aldehyde is first converted to its corresponding aldoxime by reaction with hydroxylamine. The resulting aldoxime is then dehydrated without isolation to yield the nitrile. The choice of dehydrating agent is critical; reagents like acetic anhydride, thionyl chloride, or modern reagents like propylphosphonic anhydride (T3P) are effective.

Experimental Protocol (Route A):

- **Aldoxime Formation:** To a solution of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde (1.0 eq) in a suitable solvent (e.g., N-methylpyrrolidone or pyridine), add hydroxylamine hydrochloride

(1.1 eq).

- Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting aldehyde (typically 1-2 hours).
- Dehydration: Add the dehydrating agent (e.g., acetic anhydride, 2.0 eq) dropwise to the reaction mixture, maintaining the temperature below 40 °C.
- Heat the reaction to 80-100 °C and monitor for completion (typically 2-4 hours).
- Work-up: Cool the reaction mixture to room temperature and pour it into ice water. If a precipitate forms, filter, wash with water, and dry. If no precipitate forms, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

Route B: Dehydration of the 6-Carboxamide

This route involves first oxidizing the 6-carbaldehyde to the 6-carboxylic acid, converting the acid to the primary amide, and finally dehydrating the amide. While it involves more steps than Route A, the intermediates (acid and amide) are often valuable compounds in their own right for library synthesis. A patent for the synthesis of the carboxylic acid reports a high yield of 90% for the oxidation step using KMnO4.[\[8\]](#)

Experimental Protocol (Route B):

- Amide Formation: Convert 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq) to the corresponding amide. A common method is to first activate the carboxylic acid (e.g., by forming the acid chloride with SOCl_2 or using a coupling agent like EDC/HOBt) and then react it with ammonia.[\[7\]](#)
- Dehydration: To a solution of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide (1.0 eq) in a solvent like DMF or acetonitrile, add a dehydrating agent such as phosphorus oxychloride (POCl_3), thionyl chloride (SOCl_2), or trifluoroacetic anhydride (TFAA) (1.5-2.0 eq) at 0 °C.

- Allow the reaction to warm to room temperature or heat gently (e.g., to 50-70 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
- Work-up: Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution. Extract the product with an organic solvent, wash, dry, and concentrate.
- Purify the crude product as needed.

Route C: Sandmeyer Reaction of the 6-Amino Derivative

The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.^[9] This route requires the synthesis of 6-Amino-2,3-dihydro-1,4-benzodioxine, which can be prepared from a suitable precursor (e.g., by nitration followed by reduction). The amino group is then diazotized with nitrous acid (generated *in situ* from NaNO₂ and a strong acid) and subsequently displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.^{[9][10]}

Experimental Protocol (Route C):

- Diazotization: Dissolve 6-Amino-2,3-dihydro-1,4-benzodioxine (1.0 eq) in a mixture of a strong acid (e.g., 3M HCl) and water at 0-5 °C.
- Add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes at this temperature.
- Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water.
- Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.
- Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.
- Work-up: Cool the mixture and extract with an organic solvent (e.g., toluene or ethyl acetate). Wash the organic layer to remove residual salts, dry, and concentrate.

- Purify the product by column chromatography or distillation.

Comparative Summary of Synthetic Routes

Feature	Route A (from Aldehyde)	Route B (from Amide)	Route C (from Amine)
Starting Material	6-Carbaldehyde	6-Carboxamide	6-Amine
Number of Steps	1 (one-pot, 2 transformations)	1 (from amide) / 3+ (from aldehyde)	1 (from amine)
Key Reagents	Hydroxylamine, Dehydrating Agent (e.g., Ac ₂ O, T3P)	Dehydrating Agent (e.g., POCl ₃ , SOCl ₂)	NaNO ₂ , HCl, CuCN
Typical Yield	Good to Excellent	Good to Excellent	Moderate to Good
Key Considerations	Direct and efficient.	Amide intermediate can be useful. Requires prior synthesis of the amide.	Powerful but requires careful temperature control. Diazonium salts can be unstable.

PART 3: Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of **2,3-Dihydro-1,4-benzodioxine-6-carbonitrile**.

Physicochemical Properties

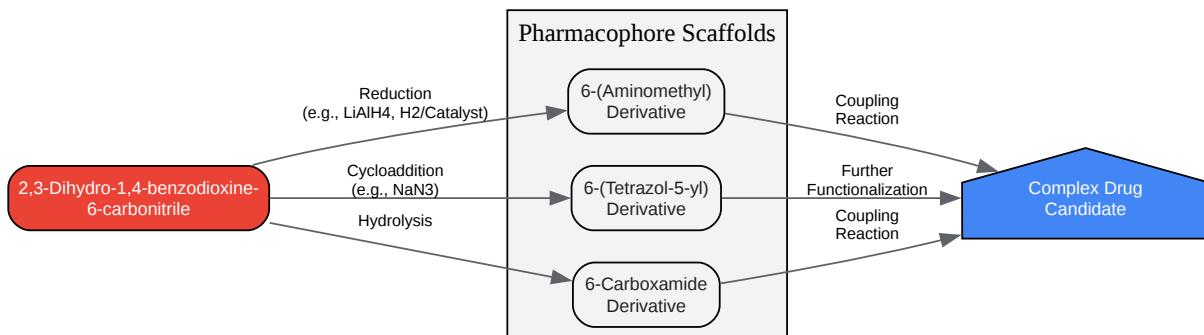
Property	Value
CAS Number	19102-07-9[6]
Molecular Formula	C ₉ H ₇ NO ₂ [6]
Molecular Weight	161.16 g/mol [6]
Appearance	Off-white to light yellow solid
Boiling Point	~278 °C[6]
Density	~1.27 g/cm ³ [6]
LogP	~1.33[6]

Spectroscopic Data (Expected)

- ¹H NMR: Protons on the dioxane ring (positions 2 and 3) would appear as a characteristic multiplet or singlet around δ 4.3 ppm. The aromatic protons would appear in the aromatic region (δ 6.9-7.5 ppm) with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
- ¹³C NMR: The nitrile carbon would appear around δ 118-120 ppm. The dioxane carbons would be around δ 64 ppm. Aromatic carbons would be in the δ 115-150 ppm range.
- IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile C≡N stretch would be prominent around 2220-2240 cm⁻¹. C-O-C ether stretches would be visible in the 1200-1300 cm⁻¹ region.

PART 4: Applications in Drug Discovery and Development

The primary value of **2,3-Dihydro-1,4-benzodioxine-6-carbonitrile** lies in its role as a versatile synthetic intermediate. The cyano group serves as a linchpin for elaboration into more complex pharmacophores.



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Caption: Use of the nitrile as a key intermediate.

Case Study: Building Blocks for PARP1 Inhibitors Poly(ADP-ribose)polymerase 1 (PARP1) is a crucial target in oncology. Research has shown that benzodioxane carboxamides can act as potent PARP1 inhibitors.^[7] The 6-carbonitrile is an immediate precursor to the 6-carboxamide via controlled hydrolysis. Furthermore, the nitrile can be converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid group, often improving metabolic stability and cell permeability. The synthesis of a library of potential PARP1 inhibitors could therefore begin with the large-scale preparation of **2,3-Dihydro-1,4-benzodioxine-6-carbonitrile**, followed by parallel synthesis to generate diverse derivatives for screening.

Case Study: Precursors for Adrenergic and Serotonergic Ligands Many α -adrenergic receptor antagonists feature the 1,4-benzodioxane scaffold. The synthesis of these molecules often requires an amine or aminomethyl group on the aromatic ring to connect to other parts of the final molecule. The 6-carbonitrile can be readily reduced (e.g., using LiAlH₄ or catalytic hydrogenation) to the corresponding 6-(aminomethyl) derivative, providing a key handle for coupling reactions to build these complex ligands.

PART 5: Conclusion and Future Perspectives

2,3-Dihydro-1,4-benzodioxine-6-carbonitrile stands as a testament to the enduring utility of "privileged scaffolds" in medicinal chemistry. While its own history is intertwined with the

broader development of benzodioxane chemistry, its modern role is clear and impactful. It is not an end product but a critical starting point—a versatile and economically important building block that provides a reliable gateway to a vast and biologically relevant chemical space. The continued exploration of new synthetic routes to this intermediate and its application in the design of novel therapeutics for oncology, metabolic diseases, and central nervous system disorders ensures its relevance for years to come. Future work will likely focus on developing even more efficient, greener synthetic protocols and expanding its use in combinatorial chemistry and fragment-based drug design.

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